molecular formula C20H26N4O2 B11110813 3-(1-benzoylpiperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

3-(1-benzoylpiperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11110813
M. Wt: 354.4 g/mol
InChI Key: OUTQPNFBPXGHNA-UHFFFAOYSA-N
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Description

3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a cyclopentyl group, and a triazolone moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

5-(1-benzoylpiperidin-4-yl)-4-cyclopentyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H26N4O2/c1-22-20(26)24(17-9-5-6-10-17)18(21-22)15-11-13-23(14-12-15)19(25)16-7-3-2-4-8-16/h2-4,7-8,15,17H,5-6,9-14H2,1H3

InChI Key

OUTQPNFBPXGHNA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C4CCCC4

Origin of Product

United States

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